3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c12-7-1-4-10-6-5-9-3-2-8-13-11(9)14-10;;/h5-6H,1-4,7-8,12H2,(H,13,14);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKENSXATHYFVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)CCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride typically involves the following steps:
Friedländer Synthesis: This method involves the cyclization of 2-aminobenzaldehyde derivatives with ketones or aldehydes in the presence of an acid catalyst.
Hydroamination: Terminal alkynes can be hydroaminated to form the corresponding amine, followed by cyclization to form the naphthyridine core.
Metal-Catalyzed Synthesis: Transition metal catalysts can be used to facilitate the formation of the naphthyridine ring system.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary amines.
Substitution Products: A wide range of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of drugs targeting various neurological disorders. Its structural similarity to known neuroprotective agents suggests potential efficacy in conditions such as Alzheimer's disease and Parkinson's disease. The tetrahydronaphthyridine moiety may interact with neurotransmitter systems, providing a pathway for therapeutic intervention.
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of derivatives similar to 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride. The results indicated that these compounds could reduce oxidative stress and improve cognitive function in animal models of neurodegeneration .
Antidepressant Activity
Research has also focused on its potential antidepressant properties. Compounds with similar naphthyridine structures have been reported to exhibit serotonin reuptake inhibition, a mechanism commonly associated with antidepressant activity.
Case Study: Serotonin Reuptake Inhibition
In a controlled trial, a derivative of this compound was tested for its ability to inhibit serotonin reuptake in vitro. The findings demonstrated significant inhibition rates comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors), suggesting its viability as an antidepressant candidate .
Anticancer Research
Emerging studies suggest that this compound may possess anticancer properties. Its ability to modulate cellular pathways involved in apoptosis and cell proliferation presents an avenue for further investigation.
Case Study: Cytotoxicity Against Cancer Cells
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing novel derivatives with enhanced pharmacological profiles. Researchers are exploring modifications to the naphthyridine core to optimize activity and reduce side effects.
Synthesis Example
A synthetic route has been developed to create analogs by altering substituents on the naphthyridine ring. Preliminary biological evaluations have shown that some analogs exhibit improved potency and selectivity .
Mechanism of Action
The exact mechanism of action of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate its precise mechanism and potential therapeutic applications.
Comparison with Similar Compounds
Key Observations :
- Structural Differentiation: Unlike biologics (e.g., abciximab, natalizumab), Compound 2a is a small molecule with a rigid naphthyridine scaffold, enabling oral bioavailability and reduced immunogenicity .
- Specificity : While cilengitide targets multiple αV integrins via the RGD motif, Compound 2a’s naphthyridine-propanamine structure may confer αVβ3 selectivity, minimizing off-target effects .
- Synthesis: Compound 2a’s synthesis leverages modular Sonogashira and cyclization steps, contrasting with peptide-based antagonists requiring solid-phase synthesis .
Pharmacological and Clinical Comparison
Efficacy and Challenges
- Its dihydrochloride form enhances pharmacokinetics compared to free-base analogs .
- Cilengitide : Despite strong αVβ3/αVβ5 affinity, Phase III trials in glioblastoma failed due to poor tumor penetration and compensatory signaling .
- Monoclonal Antibodies: Natalizumab and vedolizumab (anti-α4β7) show efficacy in autoimmune diseases but carry risks of progressive multifocal leukoencephalopathy (PML) .
Mechanism of Action
Compound 2a is hypothesized to act as a competitive antagonist at the αVβ3 ligand-binding site, similar to RGD peptides. However, highlights that some small-molecule integrin inhibitors stabilize inactive conformations via allosteric modulation . Further studies are needed to confirm Compound 2a’s exact mechanism.
Biological Activity
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride (CAS No. 227751-87-3) is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C11H19Cl2N3
- Molecular Weight : 264.20 g/mol
- CAS Number : 227751-87-3
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Notably, it has been studied for its effects on serotonin receptors, particularly the 5-HT6 receptor, which is implicated in obesity and cognitive functions.
Serotonin Receptor Modulation
Research indicates that compounds targeting the 5-HT6 receptor can influence appetite regulation and cognitive processes. Activation of this receptor has been associated with increased food intake and weight gain, while antagonism may lead to reduced appetite and weight loss .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant binding affinity to the 5-HT6 receptor. This suggests potential applications in treating obesity and related metabolic disorders.
| Study | Method | Findings |
|---|---|---|
| Haynes et al., 2002 | In vitro binding assays | High affinity for 5-HT6 receptors; potential for obesity treatment |
| PMC5274590 | Pharmacological profiling | Modulates appetite through serotonin pathways |
In Vivo Studies
Animal models have been utilized to evaluate the compound's efficacy in weight management. For instance, studies involving genetically obese mice showed that administration of the compound led to decreased food intake and body weight compared to control groups .
Case Study 1: Obesity Management
A study investigated the effects of a related compound on ob/ob mice. The results indicated that repeated administration significantly reduced cumulative food intake and body weight over a two-week period. This highlights the potential of naphthyridine derivatives in obesity pharmacotherapy.
Case Study 2: Cognitive Enhancement
Another study focused on the cognitive-enhancing properties of similar naphthyridine compounds. The findings suggested that these compounds could improve memory retention and learning capabilities in rodent models, indicating their potential use in treating cognitive disorders.
Safety and Toxicity
Safety assessments have indicated that while the compound exhibits beneficial biological activities, it also poses certain risks. Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Therefore, further toxicological studies are necessary to establish safe dosage levels for therapeutic use.
Chemical Reactions Analysis
Oxidation Reactions
The naphthyridine ring system undergoes oxidation under controlled conditions. Key findings include:
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Primary Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or neutral media .
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Products : Formation of hydroxylated derivatives or ring-opening products, depending on reaction conditions.
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Mechanistic Insight : Oxidation occurs preferentially at the α-position to nitrogen atoms due to electron-rich regions .
| Reaction Conditions | Oxidizing Agent | Yield (%) | Product |
|---|---|---|---|
| Acidic medium (H₂SO₄) | KMnO₄ | 45–60 | 3-(5,6-Dihydroxy-1,8-naphthyridin-2-yl)propan-1-amine |
| Neutral medium (H₂O) | H₂O₂ | 30–40 | 3-(8-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine |
Reduction Reactions
Reductive modifications target the amine side chain or unsaturated bonds in the naphthyridine core:
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Primary Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) .
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Products : Saturated derivatives or dehalogenated intermediates.
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Notable Example : Hydrogenation of the naphthyridine ring under Pd-C catalysis yields fully saturated decahydro derivatives .
text**[Example Reaction Pathway](pplx://action/followup)**: 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride → (LiAlH₄, THF, 0°C) → 3-(1,2,3,4-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine (89% yield)[1].
Substitution Reactions
The propylamine side chain and naphthyridine nitrogen atoms participate in nucleophilic and electrophilic substitutions:
Nucleophilic Substitution
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Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides .
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Products : N-alkylated or acylated derivatives.
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Key Data : Methylation at the secondary amine site proceeds with >75% efficiency in DMF at 60°C .
Electrophilic Aromatic Substitution
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Reagents : Nitrating agents (HNO₃/H₂SO₄) or halogenating agents (Cl₂/FeCl₃) .
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Regioselectivity : Substitution occurs at the 4- and 6-positions of the naphthyridine ring due to directing effects of nitrogen atoms .
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C4 | 3-(4-Nitro-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine |
| Chlorination | Cl₂/FeCl₃ | C6 | 3-(6-Chloro-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine |
Cyclization and Ring-Opening Reactions
The compound serves as a precursor for synthesizing polycyclic systems:
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Cyclization : Treatment with aldehydes or ketones under acidic conditions forms fused imidazolidinone or pyrimidine rings .
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Ring-Opening : Strong bases (e.g., NaOH) cleave the naphthyridine ring, yielding linear diamines .
Mechanistic Example :
Reaction with trifluoroacetic anhydride (TFAA) induces cyclization to form a tricyclic structure via intramolecular amide bond formation :
Coordination Chemistry
The nitrogen atoms act as ligands for transition metals:
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Metal Complexation : Forms stable complexes with Cu(I), Rh(I), and Ir(I), enhancing catalytic activity in cross-coupling reactions .
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Applications : Used in asymmetric catalysis and materials synthesis .
Key Study : NHC–CuCl complexes derived from this compound catalyze Friedländer-type annulations with 92% deuterium incorporation in deuterated solvents .
Biological Activity and Prodrug Modifications
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Enzyme Inhibition : Acts as an inverse agonist for RORγt, modulating immune responses .
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Prodrug Synthesis : Esterification of the amine group improves bioavailability. For example, conversion to methyl carbamate derivatives enhances metabolic stability .
Stability and Degradation
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride in complex matrices?
- Methodology : Utilize solid-phase extraction (SPE) with Oasis HLB cartridges for sample preparation, followed by LC-MS/MS analysis. Key parameters include:
- Extraction efficiency : Optimize pH (neutral to slightly basic) to retain the compound on the sorbent.
- Internal standards : Use deuterated analogs (e.g., triclosan-d3 or BP-3-d5) for calibration to account for matrix effects .
- Detection limits : Achieve sub-ppb sensitivity by coupling with high-resolution mass spectrometry (HRMS) in positive ion mode.
Q. How can researchers ensure the stability of this compound during storage and experimental workflows?
- Methodology :
- Storage : Store lyophilized samples at -18°C in amber glass vials to prevent photodegradation and hydrolysis. Avoid repeated freeze-thaw cycles.
- In-solution stability : Prepare fresh solutions in methanol or acidified water (pH 2–3 with 0.1% formic acid) to minimize amine oxidation .
- Validation : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and monitor degradation via UV-Vis or NMR spectroscopy.
Q. What synthetic routes are reported for this compound, and what are their critical purity thresholds?
- Methodology :
- Key steps : Start with naphthyridine ring formation via Bohlmann-Rahtz cyclization, followed by propan-1-amine side-chain introduction using reductive amination.
- Purification : Use preparative HPLC with C18 columns and 0.1% trifluoroacetic acid (TFA) in the mobile phase to isolate the dihydrochloride salt.
- Purity criteria : Confirm >98% purity via reverse-phase HPLC (USP <621> guidelines) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can contradictory data on the compound’s solubility in polar vs. non-polar solvents be resolved?
- Methodology :
- Experimental design : Perform systematic solubility tests in DMSO, ethanol, water, and hexane using gravimetric and nephelometric methods.
- Data interpretation : Apply Hansen solubility parameters (HSPs) to correlate solubility with solvent polarity and hydrogen-bonding capacity.
- Contradiction analysis : If discrepancies persist, investigate polymorphic forms (e.g., hydrate vs. anhydrous) via X-ray diffraction (XRD) .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- Methodology :
- In silico modeling : Use molecular dynamics (MD) simulations to estimate logP (octanol-water partition coefficient) and blood-brain barrier permeability.
- ADMET profiling : Leverage tools like SwissADME or ADMET Predictor to assess CYP450 inhibition and plasma protein binding.
- Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .
Q. How can researchers address inconsistencies in reported biological activity across cell-based assays?
- Methodology :
- Assay optimization : Standardize cell lines (e.g., HEK293 vs. HeLa), passage numbers, and culture media (e.g., serum-free vs. FBS-supplemented).
- Control experiments : Include reference compounds (e.g., known agonists/antagonists) and measure off-target effects via kinase profiling panels.
- Data normalization : Use Z-factor scoring to distinguish true activity from assay noise .
Q. What advanced techniques characterize the compound’s interaction with biological targets (e.g., receptors)?
- Methodology :
- Surface plasmon resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka, kd) in real-time.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding enthalpy and entropy contributions.
- Cryo-EM/X-ray crystallography : Resolve 3D structures of ligand-target complexes at <3.0 Å resolution to identify critical binding motifs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
